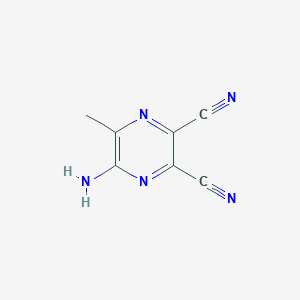
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-bromo-4-chloropyrimidine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3 or NaH) and a polar aprotic solvent (e.g., DMF or DMSO).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The bromo group and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Iodo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
Uniqueness
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the bromo group, which can participate in specific types of chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
2-bromo-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c1-6-3-5-13(12-6)7-2-4-10-8(9)11-7/h2-5H,1H3 |
Clave InChI |
RUZLZAWINLQMRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=NC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


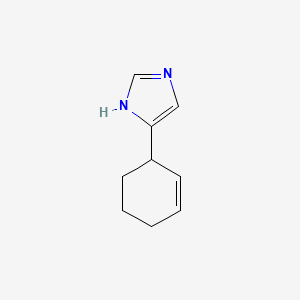


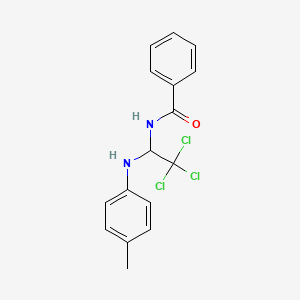
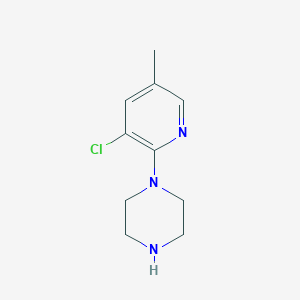
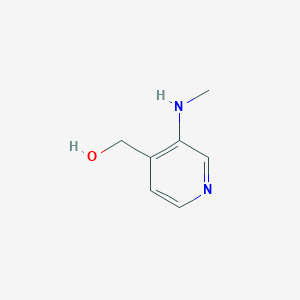
![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)

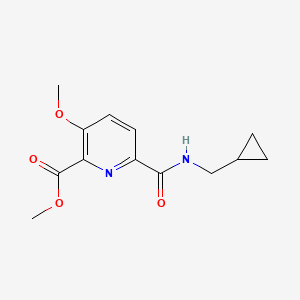

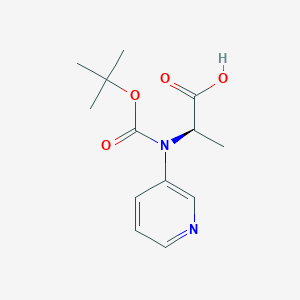
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
